
3-Methyl-5-nitrobenzoisothiazole
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Overview
Description
3-Methyl-5-nitrobenzoisothiazole is a heterocyclic compound belonging to the family of isothiazole derivatives. It is characterized by a yellow crystalline solid form and is soluble in organic solvents. The compound has a molecular formula of C8H6N2O2S and a molecular weight of 194.21 g/mol . It has been extensively studied for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrobenzoisothiazole can be synthesized from 2-chloro-5-nitroacetophenone. The synthesis involves a series of reactions including nitration and cyclization . The nitration reaction typically employs nitric acid or a sulfuric-nitric acid mixture as the nitrating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in a sealed, dry environment at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-nitrobenzoisothiazole undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid or sulfuric acid for nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Methyl-5-nitrobenzoisothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobenzoisothiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Methyl-5-nitro-1,2-benzothiazole
- 3-Methyl-5-nitrobenzo[d]isothiazole
- 3-(3-Methyl-5-nitrophenyl)methyl-1,2-thiazole
Uniqueness: 3-Methyl-5-nitrobenzoisothiazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5-nitro-1,2-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOMNUMWKBVHNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355694 |
Source
|
Record name | 3-Methyl-5-nitrobenzoisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35272-19-6 |
Source
|
Record name | 3-Methyl-5-nitrobenzoisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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